Aminacrine undecylate
CAS No.: 17162-18-4
Cat. No.: VC0518497
Molecular Formula: C24H32N2O2
Molecular Weight: 380.53
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17162-18-4 |
|---|---|
| Molecular Formula | C24H32N2O2 |
| Molecular Weight | 380.53 |
| IUPAC Name | acridin-9-amine undecanoate |
| Standard InChI | 1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13) |
| Standard InChI Key | IUUJXUYYPDJKHL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Aminacrine undecylate is a salt formed between acridin-9-amine (aminacrine) and undecanoic acid. The compound has the molecular formula C24H32N2O2 and a molecular weight of 380.5 g/mol . It is registered with the CAS number 17162-18-4 and is also identified by the UNII code 84ZI45DX9L . This compound represents a specific derivative of aminacrine, which itself is a member of the aminoacridine class of compounds known for their DNA-binding properties.
Molecular Structure
The structure of aminacrine undecylate consists of two distinct components:
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Acridin-9-amine component (C13H10N2): A tricyclic aromatic structure with an amino group at position 9
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Undecanoic acid component (C11H22O2): A medium-chain fatty acid with 11 carbon atoms
The chemical structure can be represented by the SMILES notation: CCCCCCCCCCC(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Aminacrine Undecylate
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O2 |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 17162-18-4 |
| UNII Code | 84ZI45DX9L |
| InChIKey | IUUJXUYYPDJKHL-UHFFFAOYSA-N |
| Physical State | Not directly reported in available sources |
| Solubility | Expected to have amphiphilic properties due to its structure |
| Melting Point | Not directly reported in available sources |
| Chemical Classification | Acridine derivative; Salt of aminacrine and undecanoic acid |
Historical Context and Development
The development of aminacrine undecylate builds upon the historical significance of aminacridines in pharmaceutical research. Aminacrine, the parent compound, has been known and studied for decades for its various biological activities. The specific undecylate salt formulation likely represents an effort to modify the pharmacokinetic and pharmacodynamic properties of aminacrine.
Related Compounds and Derivatives
Aminacrine undecylate belongs to a broader family of aminoacridine compounds. The parent compound, aminacrine (9-aminoacridine), has been extensively studied and has demonstrated various biological activities including antimicrobial, mutagenic, and DNA-binding properties . Other related compounds include:
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Aminacrine hydrochloride: Another salt form of aminacrine mentioned in pharmaceutical contexts
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Various other acridine derivatives that have been explored for antimicrobial, antitumor, and antiviral activities
Biological Activity and Mechanism of Action
The biological activity of aminacrine undecylate likely derives from the aminacrine component, which has well-documented interactions with nucleic acids, particularly DNA.
DNA Binding Properties
Aminacrine has long been recognized as a potent frameshift mutagen in viruses and bacteria . This activity is attributed to its ability to intercalate between base pairs in DNA, which can lead to reading frame shifts during DNA replication or transcription. The planar tricyclic structure of the acridine ring system allows it to insert between adjacent base pairs in the DNA double helix.
Antimicrobial Activity
Aminacrine compounds generally demonstrate antimicrobial properties, functioning as topical antiseptics . The mechanism likely involves:
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Disruption of microbial DNA function through intercalation
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Possible membrane-disruptive effects due to the amphiphilic nature of the compound
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Interference with essential microbial enzymes that interact with DNA
Therapeutic Applications and Clinical Use
The therapeutic applications of aminacrine undecylate appear to focus primarily on topical use, leveraging its antimicrobial properties.
Antifungal Applications
Evidence suggests that aminacrine has been used as an antifungal agent, with a product named AKRINOL mentioned in association with such applications . The undecylate salt formulation may provide advantages for topical antifungal applications, potentially enhancing tissue penetration or prolonging local activity.
Antimicrobial Use
As with other aminoacridine compounds, aminacrine undecylate likely possesses broad antimicrobial activity suitable for topical antiseptic applications. The compound would be expected to be effective against a range of bacteria and possibly certain fungi and viruses.
Dosage and Administration
Table 2: Reported Dosage Information for Aminacrine Preparations
| Formulation | Route | Dose | Frequency | Indication |
|---|---|---|---|---|
| Aminacrine | Vaginal | 14 mg | Twice daily | Not specified |
Pharmacokinetics and Metabolism
Absorption and Distribution
As a salt of aminacrine with undecanoic acid, the compound likely demonstrates different absorption characteristics compared to free aminacrine. The undecylate component may:
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Enhance lipophilicity, potentially increasing penetration through biological membranes
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Affect the dissolution rate and solubility profile of the compound
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Potentially form micelle-like structures in aqueous environments due to its amphiphilic nature
Metabolism and Elimination
The metabolic pathways for aminacrine undecylate would likely involve:
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Potential dissociation of the salt in biological fluids
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Metabolism of the aminacrine component through phase I and II biotransformation pathways
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Metabolism of the undecanoic acid component through fatty acid metabolic pathways
Analytical Methods and Detection
Spectroscopic Methods
Aminacrine compounds have distinctive spectroscopic properties that can be utilized for their detection and quantification. The aromatic ring system of aminacrine typically produces characteristic UV-visible absorption spectra, and the compound may also demonstrate fluorescent properties useful for analytical purposes.
Mass Spectrometry Applications
Aminacrine has been noted for its utility as a matrix for negative mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This suggests that the compound has specific properties that make it valuable in certain analytical chemistry applications, beyond its pharmaceutical uses.
Research Applications and Future Directions
Antiviral Investigations
Some research has explored the anti-retroviral activity of aminoacridine compounds . Given the DNA-binding properties of these molecules, further investigation into their potential as antiviral agents represents a possible direction for future research with aminacrine undecylate.
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